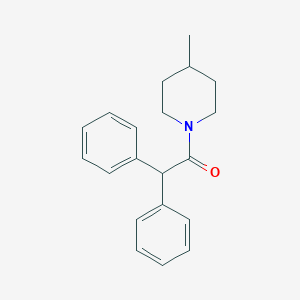![molecular formula C19H23BrFNO3 B239701 N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine](/img/structure/B239701.png)
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine, also known as BFBM, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BFBM is a selective agonist of the 5-HT2B receptor, which is a subtype of the serotonin receptor. In
Mécanisme D'action
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine binds selectively to the 5-HT2B receptor and activates it, leading to various downstream signaling pathways. The activation of the 5-HT2B receptor by N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine leads to the activation of phospholipase C, which in turn leads to the release of inositol triphosphate and diacylglycerol. These second messengers activate various downstream signaling pathways, including the activation of protein kinase C and the release of calcium from intracellular stores.
Biochemical and Physiological Effects
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has various biochemical and physiological effects, including the activation of the 5-HT2B receptor and the downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been shown to increase the contractility of cardiac muscle cells and smooth muscle cells. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been shown to induce platelet aggregation and increase the release of serotonin from platelets. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been shown to have an effect on the central nervous system, although the exact mechanism of this effect is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has several advantages for lab experiments, including its selectivity for the 5-HT2B receptor and its ability to activate downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one limitation of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine is that it has not been extensively studied in vivo, which limits its potential applications in various fields.
Orientations Futures
There are several future directions for the study of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine, including its potential applications in drug design and the study of the serotonin receptor and its subtypes. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine could be used as a starting point for the development of new drugs that target the 5-HT2B receptor and its downstream signaling pathways. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine could also be used in the study of the role of the serotonin receptor and its subtypes in various physiological processes, including cardiovascular function, smooth muscle contraction, and platelet aggregation. Additionally, further studies are needed to fully understand the effects of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine on the central nervous system and its potential applications in this field.
Méthodes De Synthèse
The synthesis of N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine involves several steps, including the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-fluorobenzyl bromide, followed by the reduction of the nitro group to an amine using hydrogen gas and palladium on carbon. The resulting amine is then reacted with 3-bromo-4-hydroxybenzyl alcohol and 3-methoxy-1-propanamine to yield N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine.
Applications De Recherche Scientifique
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been used in various scientific research studies, including studies on the serotonin receptor and its subtypes. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has been shown to be a selective agonist of the 5-HT2B receptor, which is involved in various physiological processes, including cardiovascular function, smooth muscle contraction, and platelet aggregation. N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine has also been used in studies on drug-receptor interactions and drug design.
Propriétés
Nom du produit |
N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-3-methoxy-1-propanamine |
|---|---|
Formule moléculaire |
C19H23BrFNO3 |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C19H23BrFNO3/c1-23-9-3-8-22-12-15-10-17(20)19(18(11-15)24-2)25-13-14-4-6-16(21)7-5-14/h4-7,10-11,22H,3,8-9,12-13H2,1-2H3 |
Clé InChI |
HZOOZPUDYCPOBH-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
SMILES canonique |
COCCCNCC1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(2,4-Dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B239628.png)
![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)


![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)





